molecular formula C19H38O3 B8482644 2-(Hydroxymethyl)octadecanoic acid CAS No. 352552-59-1

2-(Hydroxymethyl)octadecanoic acid

Cat. No. B8482644
M. Wt: 314.5 g/mol
InChI Key: UZXORIUANPGXEW-UHFFFAOYSA-N
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Patent
US04196300

Procedure details

Anhydrous THF (327 ml) and 19.7 g (0.195 mole) of diisopropylamine are added to a dry three-neck flask purged with nitrogen and maintained under a nitrogen atmosphere. After cooling the mixture to -20° C., 123 ml of n-butyllithium in hexane (1.6 M) (0.195 mole) is added slowly to prevent the temperature from exceeding 0° C. and then 32.2 ml of anhydrous HMPA (0.18 mole) is added. A solution of 23.0 g of stearic acid (0.081 mole) in 165 ml of THF is added dropwise with stirring while maintaining the reaction temperature below 0° C. A milky white suspension results after the addition of stearic acid. The reaction mixture is brought to about 40° C. by using a warm water bath. The suspension changed to a clear solution as the temperature gradually reaches 40° C. This system is then connected to a formaldehyde generating system. Paraformaldehyde (16.4 g) is heated in a three-neck flask at 180°-200° C. to generate formaldehyde and the formaldehyde vapors are carried by a stream of nitrogen over the surface of the stirred solution of α-lithiated lithium stearate prepared previously. The reaction is terminated after complete depolymerization of paraformaldehyde (2 to 21/2 hrs.). The reaction solution is cooled in an ice bath and neutralized with hydrochloric acid until acidic. The organic layer is separated and then concentrated under reduced pressure to remove most of the THF solvent. The resulting oily residue is dissolved in 2 liters of ether and washed three times with 10% hydrochloric acid and then twice with water. The ether layer is dried over Na2SO4 and the solvents removed under reduced pressure to give 22.4 g (92%) of crude product which is recrystallized once from acetone to give 17.3 g (71% yield) of α-hydroxymethylstearic acid, m.p. 62°-67° C. This material is used for the next reaction withouth further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.7 g
Type
reactant
Reaction Step Three
Name
Quantity
327 mL
Type
solvent
Reaction Step Three
Quantity
123 mL
Type
reactant
Reaction Step Four
Quantity
0.195 mol
Type
reactant
Reaction Step Four
Name
Quantity
32.2 mL
Type
reactant
Reaction Step Five
Quantity
23 g
Type
reactant
Reaction Step Six
Name
Quantity
165 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
16.4 g
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.CN(P(N(C)C)(N(C)C)=O)C.[C:30]([OH:49])(=[O:48])[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47].C=O.[C:52]([O-])(=[O:70])CCCCCCCCCCCCCCCCC.[Li+]>C1COCC1>[OH:70][CH2:52][CH:31]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[C:30]([OH:49])=[O:48] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Li+]
Step Three
Name
Quantity
19.7 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
327 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
123 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.195 mol
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
32.2 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Six
Name
Quantity
23 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
165 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Nine
Name
Quantity
16.4 g
Type
reactant
Smiles
C=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
from exceeding 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 0° C
CUSTOM
Type
CUSTOM
Details
A milky white suspension results
CUSTOM
Type
CUSTOM
Details
is brought to about 40° C.
CUSTOM
Type
CUSTOM
Details
changed to a clear solution as the temperature gradually reaches 40° C
CUSTOM
Type
CUSTOM
Details
prepared previously
CUSTOM
Type
CUSTOM
Details
The reaction is terminated after complete depolymerization of paraformaldehyde (2 to 21/2 hrs.)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the THF solvent
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oily residue is dissolved in 2 liters of ether
WASH
Type
WASH
Details
washed three times with 10% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 22.4 g (92%) of crude product which
CUSTOM
Type
CUSTOM
Details
is recrystallized once from acetone

Outcomes

Product
Name
Type
product
Smiles
OCC(C(=O)O)CCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.